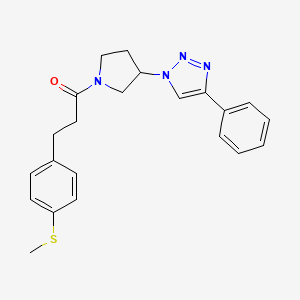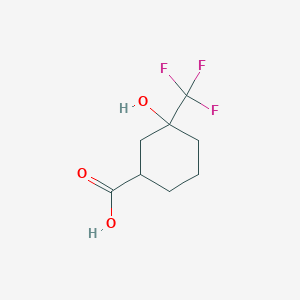
1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrazolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Piperazine Derivative Formation: The sulfonylated pyrazole is reacted with 4-(4-methoxyphenyl)piperazine under nucleophilic substitution conditions, often using a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), DMF as solvent.
Major Products:
Oxidation: 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-hydroxyphenyl)piperazine.
Reduction: 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl)-4-(4-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of novel polymers with specific electronic properties.
Biology:
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: The compound can be studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Its structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory conditions.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine exerts its effects depends on its specific application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.
Receptor Interaction: The compound can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-phenylpiperazine: Lacks the methoxy group, potentially altering its biological activity.
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-chlorophenyl)piperazine: Contains a chloro group instead of a methoxy group, which may affect its reactivity and binding properties.
Uniqueness: 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both a methoxyphenyl group and a pyrazolylsulfonyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-16(12-18(2)17-13)24(21,22)20-10-8-19(9-11-20)14-4-6-15(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWPMDSCITMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)


![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2747946.png)





![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

